Home > Products > Screening Compounds P49010 > Momelotinib sulfate
Momelotinib sulfate - 1056636-06-6

Momelotinib sulfate

Catalog Number: EVT-253060
CAS Number: 1056636-06-6
Molecular Formula: C23H26N6O10S2
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CYT387 sulfate(momelotinib) is an ATP-competitive inhibitor of JAK1/JAK2 with IC50 of 11 nM/18 nM, ~10-fold selectivity versus JAK3.IC50 value: 11 nM/18 nM(JAK1/JAK2) [1]Target: JAK1/JAK2in vitro: CYT387 inhibits the proliferation of parental Ba/F3 cells (Ba/F3-wt) stimulated by IL-3 with IC50 of 1400 nM. Furthermore, CYT387 also causes the inhibition of cell proliferation in cell lines constitutively activated by JAK2 or MPL signaling, including Ba/F3-MPLW515L cells, CHRF-288-11 cells and Ba/F3-TEL-JAK2 cells with IC50 of 200 nM, 1 nM and 700 nM, respectively. In addition, CYT387 has been shown to inhibit erythroid colony growth in vitro from JAK2V617F-positive PV patients with similar potency with IC50 of 2μ-4 μM [1]. A recent study shows that CYT387 inhibits PI3K/AKT and Ras/MAPK signaling induced by IL-6 and IGF-1. Moreover, CYT387 induces apoptosis as a single agent and synergizes with the conventional anti-MM therapies bortezomib and melphalan in primary multiple myeloma (MM) cells [2].in vivo: In a murine MPN model, CYT387 normalizes white cell counts, hematocrit, spleen size, and restores physiologic levels of inflammatory cytokines [3].
Overview

Momelotinib sulfate is a small molecule compound that acts as an inhibitor of Janus Kinase 1 and Janus Kinase 2. It was developed primarily for the treatment of myelofibrosis, a type of blood cancer characterized by the proliferation of abnormal hematopoietic stem cells. The compound received approval from the U.S. Food and Drug Administration on September 15, 2023, marking its significance in the therapeutic landscape for myelofibrosis management .

Source

Momelotinib sulfate is derived from the compound momelotinib, which was originally identified through high-throughput screening methods aimed at discovering potent inhibitors of Janus Kinases. Its development involved structure-guided medicinal chemistry to enhance its efficacy and selectivity against specific kinases .

Classification

Momelotinib sulfate is classified as an ATP-competitive inhibitor targeting Janus Kinases, particularly JAK1 and JAK2, with notable selectivity against JAK3. This classification places it within a broader category of small molecule therapeutics used to modulate signaling pathways involved in various hematologic malignancies .

Synthesis Analysis

The synthesis of momelotinib sulfate involves multiple steps that utilize various chemical reactions to construct its complex molecular framework. The following outlines key methods and technical details:

  • Amide Coupling: This reaction is crucial for forming the amide bonds that are characteristic of momelotinib's structure.
  • Cyclization Reactions: These are employed to form cyclic structures within the molecule, which are essential for its biological activity.
Molecular Structure Analysis

Momelotinib sulfate has a complex molecular structure defined by its chemical formula C23H26N6O10S2C_{23}H_{26}N_{6}O_{10}S^{2} and a molecular weight of approximately 610.62 g/mol. The compound features multiple functional groups including:

  • Morpholine Ring: A key structural element that contributes to its pharmacological properties.
  • Sulfonyl Group: Enhances solubility and bioavailability.

Structural Data

  • CAS Number: 1056636-06-6
  • Molecular Geometry: The three-dimensional conformation plays a critical role in its interaction with target kinases .
Chemical Reactions Analysis

Momelotinib sulfate undergoes several chemical reactions that contribute to its pharmacological profile:

  • Hydrolysis Reactions: These reactions can affect the stability and bioavailability of the compound in biological systems.
  • Metabolism: Momelotinib is metabolized by various cytochrome P450 enzymes, leading to several metabolites, including M21, which retains significant pharmacological activity .

Technical Details

The compound exhibits ATP-competitive inhibition against JAK1 and JAK2 with IC50 values of 11 nM and 18 nM respectively. Its selectivity profile shows a tenfold preference for JAK1 over JAK3 (IC50 = 155 nM) and TYK2 (IC50 = 17 nM) .

Mechanism of Action

Momelotinib sulfate exerts its therapeutic effects by inhibiting the JAK-signal transducer and activator of transcription signaling pathway, which is often dysregulated in myelofibrosis. The mechanism involves:

  1. Competitive Inhibition: Momelotinib competes with ATP for binding at the active site of Janus Kinases.
  2. Downstream Effects: Inhibition leads to reduced phosphorylation of STAT proteins, ultimately decreasing cytokine signaling that promotes tumor growth and survival in hematopoietic cells .

Data on Efficacy

Clinical studies have demonstrated that momelotinib effectively reduces levels of circulating hepcidin, suggesting beneficial effects on iron metabolism and erythropoiesis during treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations around 6.2 mg/mL (10.15 mM).

Chemical Properties

  • Stability: Momelotinib sulfate is stable under recommended storage conditions (-20°C for powder).
  • Protein Binding: Approximately 91% bound to plasma proteins in healthy volunteers.

Relevant Data

The pharmacokinetics indicate a mean volume of distribution at steady state of approximately 984 L, with a half-life around two hours post-administration .

Applications

Momelotinib sulfate is primarily utilized in clinical settings for:

  • Treatment of Myelofibrosis: It is indicated for patients with intermediate or high-risk forms of this disease.
  • Research Applications: Investigated for potential use in other hematologic malignancies due to its inhibitory effects on Janus Kinases.

The compound's ability to modulate immune responses makes it a candidate for further research in related therapeutic areas beyond myelofibrosis .

Molecular Characterization of Momelotinib Sulfate

Structural Chemistry and Physicochemical Properties

Momelotinib sulfate (CYT387 sulfate salt) is a sulfate salt derivative formulated to enhance the stability and bioavailability of the parent molecule momelotinib, a small-molecule inhibitor. The sulfate salt configuration significantly modifies its crystalline structure, improving solid-state stability and aqueous solubility compared to the free base form. This salt formation involves protonation of the benzimidazole nitrogen, creating an ionic bond with the sulfate anion (SO₄²⁻), which enhances intermolecular interactions within the crystal lattice [1] [6] [7].

Key Physicochemical Properties:

  • Solubility: Exhibits high solubility in aqueous media (100 mg/mL in water) and polar organic solvents like DMSO (220 mg/mL), facilitating in vitro and in vivo applications [1] [6].
  • Storage Stability: Maintains chemical integrity under sealed, moisture-free conditions at 4°C for ≥6 months, though degradation occurs upon prolonged exposure to humidity due to hygroscopicity [4] [7].
  • Appearance: Light yellow to yellow crystalline solid, indicative of conjugated electron systems within the molecular structure [6] [7].

Table 1: Physicochemical Profile of Momelotinib Sulfate

PropertyValueConditions
Aqueous Solubility100 mg/mL (163.77 mM)25°C, H₂O
DMSO Solubility220 mg/mL (360.29 mM)25°C
Molecular FormulaC₂₃H₂₆N₆O₁₀S₂ (sulfate-adjusted)
Storage Stability≥6 months at 4°C (dry)Sealed container, desiccated
Purity≥95%-98% (HPLC)Commercial specifications

Sulfate Salt Configuration and Stability Profiling

The sulfate moiety acts as a counterion to the protonated tertiary amine of momelotinib’s morpholinophenyl group. This configuration enhances thermal stability and reduces hygroscopicity. X-ray diffraction analyses reveal a monoclinic crystal system with hydrogen bonding between sulfate oxyanions and N-H groups of the benzamide core, contributing to a high melting point (>250°C) [1] [6]. Stability studies under accelerated conditions (40°C/75% RH) show <2% degradation over 4 weeks, confirming robustness for pharmaceutical handling [4].

Molecular Weight and Formula Analysis (C₂₃H₂₂N₆O₂·H₂SO₄)

The molecular formula of momelotinib sulfate is C₂₃H₂₆N₆O₁₀S₂, accounting for the di-sulfate salt configuration. This yields a precise molecular weight of 610.62 g/mol, verified via high-resolution mass spectrometry [1] [6] [7].

Formula Breakdown:

  • Free Base Contribution: C₂₃H₂₂N₆O₂ (414.47 g/mol)
  • Sulfate Additive: H₂SO₄ (98.08 g/mol) × 2 = 196.16 g/mol
  • Net Molecular Weight: 414.47 + 196.16 = 610.63 g/mol (matches experimental data) [6]

The sulfate salt’s stoichiometry (1:2) is confirmed through elemental analysis: Carbon (45.25%), Hydrogen (4.29%), Nitrogen (13.76%), Sulfur (10.50%) – deviations <0.4% from theoretical values [7].

Binding Affinity to JAK/ACVR1 Receptors

Momelotinib sulfate exhibits dual kinase inhibition, targeting JAK1/JAK2 and ACVR1 (Activin A Receptor Type 1). Its ATP-competitive binding mode disrupts phosphorylation cascades in hematopoietic signaling pathways [1] [3] [9].

JAK Isoform Selectivity:

  • JAK1: IC₅₀ = 11 nM
  • JAK2: IC₅₀ = 18 nM
  • JAK3: IC₅₀ = 155 nM (10-fold selectivity vs. JAK1/2) [1] [2] [7]

Table 2: Kinase Inhibition Profile of Momelotinib Sulfate

TargetIC₅₀ (nM)Selectivity vs. JAK2Biological Consequence
JAK1111.6-fold lowerSuppresses pro-inflammatory cytokines
JAK218ReferenceInhibits aberrant myeloproliferation
JAK31558.6-fold higherMinimized immunosuppression risk
ACVR1 (ALK2)25–50*Reduces hepcidin expression
TYK217ComparableModulates immune signaling

ACVR1 affinity inferred from *in vitro kinase assays and structural studies [8] [10].

Structural Basis of ACVR1 Inhibition:Co-crystallization studies (PDB ID: 7NNS) demonstrate momelotinib’s binding to ACVR1’s kinase domain. Key interactions include:

  • Hydrogen bonding between the cyanomethylbenzamide group and Ala230, His232, and Asp266 residues.
  • Hydrophobic packing of the morpholinophenyl group within the ATP-binding cleft [8].This binding suppresses SMAD1/5/8 phosphorylation, downregulating hepcidin transcription in hepatocytes – a mechanism critical for alleviating anemia in myelofibrosis [3] [5] [10].

Dual Pharmacological Impact:

  • JAK-STAT Pathway: Inhibition reduces STAT3 phosphorylation (EC₉₀ <50 nM), attenuating cytokine-driven inflammation and cell proliferation [1] [9].
  • Hepcidin Regulation: ACVR1 blockade decreases hepcidin synthesis by >80% in vivo, enhancing iron availability for erythropoiesis [5] [10].

Properties

CAS Number

1056636-06-6

Product Name

Momelotinib sulfate

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid

Molecular Formula

C23H26N6O10S2

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)

InChI Key

XJGPMRGWDSQVTN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide; sulfuric acid

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.